molecular formula C17H26N2O2 B10855915 ortho-methyl 4-Anilino-1-Boc-piperidine

ortho-methyl 4-Anilino-1-Boc-piperidine

Cat. No.: B10855915
M. Wt: 290.4 g/mol
InChI Key: HIVZJTXXEISBPZ-UHFFFAOYSA-N
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Description

Ortho-methyl 4-Anilino-1-Boc-piperidine: is a chemical compound with the formal name 4-[(2-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester . It is categorized as a precursor in the synthesis of fentanyl and is primarily used for research and forensic applications . The compound is known for its high purity and crystalline solid form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine typically involves the reaction of 4-Anilino-1-Boc-piperidine with ortho-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is then purified to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and forensic applications .

Chemical Reactions Analysis

Types of Reactions: Ortho-methyl 4-Anilino-1-Boc-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ortho-methyl 4-Anilino-1-Boc-piperidine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of ortho-methyl 4-Anilino-1-Boc-piperidine involves its interaction with specific molecular targets and pathways. As a precursor in the synthesis of fentanyl, it plays a crucial role in the formation of the active opioid compound. The molecular targets include opioid receptors, where the synthesized fentanyl exerts its analgesic effects by binding to these receptors and modulating pain signals .

Comparison with Similar Compounds

Uniqueness: Ortho-methyl 4-Anilino-1-Boc-piperidine is unique due to the presence of the ortho-methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification enhances its suitability as a precursor in the synthesis of fentanyl and related compounds .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-13-7-5-6-8-15(13)18-14-9-11-19(12-10-14)16(20)21-17(2,3)4/h5-8,14,18H,9-12H2,1-4H3

InChI Key

HIVZJTXXEISBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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